molecular formula C9H17N B13570915 3-Cyclopentylcyclobutan-1-amine

3-Cyclopentylcyclobutan-1-amine

Katalognummer: B13570915
Molekulargewicht: 139.24 g/mol
InChI-Schlüssel: IIVQSHRXGZKFJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cyclopentylcyclobutan-1-amine: is an organic compound characterized by a cyclobutane ring substituted with a cyclopentyl group and an amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopentylcyclobutan-1-amine typically involves the formation of the cyclobutane ring followed by the introduction of the cyclopentyl and amine groups. One common method is the cyclization of appropriate precursors under specific conditions. For example, cyclobutane rings can be synthesized through transition-metal catalyzed cyclizations or photochemical reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of renewable starting materials and sustainable synthetic strategies is also emphasized in modern industrial processes.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Cyclopentylcyclobutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Acid chlorides or anhydrides in the presence of a base.

Major Products:

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Amides or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

3-Cyclopentylcyclobutan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules and natural products.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials, catalysts, and sensors.

Wirkmechanismus

The mechanism of action of 3-Cyclopentylcyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity. The cyclobutane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

    Cyclobutane: A simple cycloalkane with a four-membered ring.

    Cyclopentane: A cycloalkane with a five-membered ring.

    Cyclobutylamine: A cyclobutane derivative with an amine group.

Uniqueness: 3-Cyclopentylcyclobutan-1-amine is unique due to the combination of a cyclobutane ring with a cyclopentyl group and an amine group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C9H17N

Molekulargewicht

139.24 g/mol

IUPAC-Name

3-cyclopentylcyclobutan-1-amine

InChI

InChI=1S/C9H17N/c10-9-5-8(6-9)7-3-1-2-4-7/h7-9H,1-6,10H2

InChI-Schlüssel

IIVQSHRXGZKFJF-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)C2CC(C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.